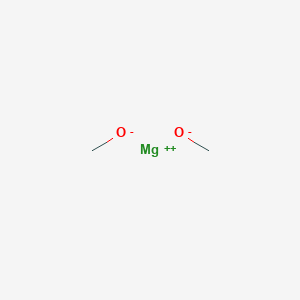

Magnesium methoxide

概述

描述

Magnesium methoxide, also known as magnesium dimethanolate or magnesium dimethoxide, is a chemical compound with the formula Mg(OCH₃)₂. It is a magnesium alkoxide derived from methanol and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of other magnesium compounds and as a catalyst in certain reactions.

准备方法

Synthetic Routes and Reaction Conditions

Magnesium methoxide is typically prepared by reacting magnesium metal with methanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by iodine or mercury(II) chloride to enhance the reaction rate. The general reaction is as follows:

[ \text{Mg} + 2 \text{CH}_3\text{OH} \rightarrow \text{Mg(OCH}_3\text{)}_2 + \text{H}_2 ]

The reaction is exothermic and must be carefully controlled to prevent violent reactions, especially on an industrial scale .

Industrial Production Methods

In industrial settings, magnesium methanolate is produced by reacting magnesium in bar form with excess methanol in a controlled process. The reaction apparatus is equipped with temperature measurement, gas volume measurement, a reflux condenser, and an inert gas blanket to ensure a safe and efficient reaction .

化学反应分析

Hydrolysis and Decomposition

Magnesium methoxide reacts readily with moisture, forming magnesium hydroxide and ultimately magnesium carbonate in ambient air :

Applications :

-

Paper Alkalization : Used in nonaqueous neutralization for archival paper treatment .

-

Decomposition Byproducts : Methanol and magnesium oxide fumes are released under thermal stress .

Condensation Reactions

This compound facilitates selective carbonyl condensations due to its ability to form stable chelate complexes .

Claisen Condensation

In the presence of methyl cyanoacetate, this compound directs a kinetic Claisen pathway, contrasting with sodium methoxide’s thermodynamic 1,2-addition :

| Base | Product | Pathway |

|---|---|---|

| Mg(OCH₃)₂ | Methyl 2,4-dicyano-3-hydroxybut-2-enoate | Kinetic Claisen |

| NaOCH₃ | Dimethyl 3-amino-2-cyanopent-2-enedioate | Thermodynamic |

Mechanistic Insight :

Magnesium’s chelation stabilizes intermediates, favoring cross-Claisen products with diethyl oxalate or phenyl cyanomethyl sulfoxide .

Ester Deprotection

This compound efficiently cleaves alkyl esters under mild conditions, enabling selective differentiation between ester groups :

Advantages :

Polymerization Catalysts

This compound serves as a precursor for catalysts in olefin polymerization, enhancing activity and stereoregularity .

Reactivity with Carbon Dioxide

This compound directly converts CO₂ and methanol into dimethyl carbonate (DMC), a green solvent :

Yield Optimization :

科学研究应用

Synthesis of Nanoparticles

Magnesium Oxide Nanoparticles

Magnesium methoxide serves as a precursor for synthesizing magnesium oxide (MgO) nanoparticles through hydrolysis. The process typically involves the following steps:

- Preparation : this compound is hydrolyzed in an aqueous solution, leading to the formation of MgO nanoparticles.

- Properties : These nanoparticles exhibit unique properties such as high surface area, biocompatibility, and non-toxicity, making them suitable for various applications.

Case Study: Synthesis and Characterization

A study demonstrated that using this compound as a precursor resulted in MgO nanoparticles with an average crystallite size of 7.5 nm and a specific surface area of 138 m²/g. This fine control over particle size enhances their performance in applications such as drug delivery and catalysis .

Biomedical Applications

Drug Delivery Systems

This compound-derived nanoparticles are explored for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. Their biodegradable nature allows for controlled release, minimizing side effects associated with traditional drug delivery systems.

Case Study: Cancer Treatment

Research indicates that MgO nanoparticles can be utilized in hyperthermia therapy for cancer treatment. When injected into tumor sites, these nanoparticles enhance the heating effect during laser therapy, leading to improved tumor ablation without harming surrounding tissues . This "green" nanomedicine approach highlights the potential of this compound derivatives in oncological applications.

Environmental Applications

CO₂ Capture Technologies

This compound is also used in developing adsorbents for carbon dioxide capture. The hydrolysis of this compound leads to the formation of MgO, which can be modified with alkali metal nitrates to enhance its CO₂ adsorption capacity.

Data Table: CO₂ Adsorption Performance

| Material | CO₂ Adsorption Capacity (mmol/g) | Conditions |

|---|---|---|

| Alkali Metal Nitrate-MgO | Up to 4.5 | Moderate temperatures |

| Pure MgO | 3.2 | Standard lab conditions |

This application is significant in addressing climate change by improving the efficiency of carbon capture technologies .

Catalytic Applications

This compound has shown promise as a catalyst in various organic reactions, particularly in transesterification processes for biodiesel production. Its catalytic activity can be attributed to its basic nature and ability to facilitate the reaction between triglycerides and alcohols.

Case Study: Biodiesel Production

A study evaluated the use of this compound as a catalyst in transesterification reactions, achieving high conversion rates of triglycerides to biodiesel under mild conditions. This method offers an environmentally friendly alternative to conventional catalysts, which often involve toxic substances .

Material Science Applications

Coatings and Composites

This compound is utilized in producing advanced materials such as coatings and composites that exhibit enhanced mechanical properties and corrosion resistance. The incorporation of MgO nanoparticles into polymer matrices has been shown to improve thermal stability and mechanical strength.

Data Table: Mechanical Properties of MgO-Enhanced Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure Polymer | 30 | 10 |

| Polymer + MgO Nanoparticles | 50 | 15 |

This enhancement is particularly beneficial in aerospace and automotive applications where material performance is critical .

作用机制

The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH₃⁻) in reactions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules, leading to substitution or reduction reactions. The compound’s reactivity is attributed to the strong nucleophilicity of the methoxide ion and the ability of magnesium to stabilize the resulting intermediates .

相似化合物的比较

Magnesium methoxide can be compared with other magnesium alkoxides, such as magnesium ethoxide (Mg(OC₂H₅)₂) and magnesium tert-butoxide (Mg(OC(CH₃)₃)₂). While all these compounds share similar reactivity patterns, magnesium methanolate is unique due to its smaller alkoxide group, which can lead to different steric and electronic effects in reactions.

List of Similar Compounds

- Magnesium ethoxide (Mg(OC₂H₅)₂)

- Magnesium tert-butoxide (Mg(OC(CH₃)₃)₂)

- Magnesium isopropoxide (Mg(OC₃H₇)₂)

This compound’s smaller alkoxide group makes it more reactive in certain contexts compared to its bulkier counterparts .

生物活性

Magnesium methoxide (Mg(OCH₃)₂) is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and material science. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse research findings.

Synthesis and Properties

This compound can be synthesized through the reaction of magnesium metal with methanol. The resulting compound is a white solid that is soluble in organic solvents. Its unique chemical structure allows it to participate in various reactions, making it a versatile reagent in organic synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor for magnesium oxide (MgO) nanoparticles, which exhibit significant antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that magnesium oxide nanoparticles derived from this compound demonstrate considerable antibacterial effects. The effectiveness of these nanoparticles varies with size; smaller particles tend to have enhanced antibacterial properties due to their larger surface area and reactivity. For instance:

- Mechanism : The antibacterial action is believed to stem from the generation of reactive oxygen species (ROS), which damage bacterial cell membranes and DNA. Studies have shown that MgO nanoparticles can effectively kill both Gram-positive and Gram-negative bacteria, although they are generally more effective against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains like Escherichia coli .

Anticancer Properties

This compound-derived nanoparticles have also been investigated for their potential in cancer therapy. The ability of magnesium oxide nanoparticles to induce hyperthermia—where localized heating can kill cancer cells—has been noted in studies. These properties suggest that this compound could serve as a valuable component in developing therapeutic agents for cancer treatment .

Case Studies

- Antibacterial Efficacy : A study demonstrated that MgO nanoparticles synthesized from this compound exhibited a minimum inhibitory concentration (MIC) of 500 µg/mL against E. coli and 1000 µg/mL against S. aureus. The study attributed this efficacy to the electrostatic interactions between the negatively charged bacterial membranes and the positively charged MgO nanoparticles .

- Hyperthermia Treatment : Another investigation highlighted the use of magnesium nanoparticles in hyperthermia therapy, where tissues treated with these nanoparticles reached significantly higher temperatures compared to untreated tissues. This approach shows promise for enhancing tumor treatment effectiveness while minimizing damage to surrounding healthy tissues .

Data Tables

| Biological Activity | MIC (µg/mL) | Target Organisms | Mechanism |

|---|---|---|---|

| Antibacterial | 500 | Escherichia coli | ROS generation leading to membrane damage |

| Antibacterial | 1000 | Staphylococcus aureus | Electrostatic interaction with bacterial membranes |

| Hyperthermia Induction | N/A | Tumor cells | Localized heating from nanoparticle accumulation |

Future Prospects

The ongoing research into this compound and its derivatives suggests promising avenues for biomedical applications, particularly in drug delivery systems, tissue engineering, and as an antibacterial agent in clinical settings. The ability to tailor the size and surface properties of magnesium oxide nanoparticles opens up further possibilities for enhancing their biological activity.

属性

CAS 编号 |

109-88-6 |

|---|---|

分子式 |

CH4MgO |

分子量 |

56.35 g/mol |

IUPAC 名称 |

magnesium;methanolate |

InChI |

InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |

InChI 键 |

TZNULHNPXDZANP-UHFFFAOYSA-N |

SMILES |

C[O-].C[O-].[Mg+2] |

规范 SMILES |

CO.[Mg] |

Key on ui other cas no. |

109-88-6 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Health Hazard |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。